molecular formula C28H31N7O9S B13862662 dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid

dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid

Cat. No.: B13862662
M. Wt: 641.7 g/mol
InChI Key: DGMAYOSETGACHZ-UQKRIMTDSA-N
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Description

Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid is a complex organic compound that features a combination of pteridine, benzoyl, and pentanedioate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the benzoyl group and the pentanedioate moiety. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
  • 4-Methylbenzenesulfonic acid derivatives

Uniqueness

Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H31N7O9S

Molecular Weight

641.7 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H23N7O6.C7H8O3S/c1-33-15(29)8-7-14(20(32)34-2)26-18(30)11-3-5-12(6-4-11)23-9-13-10-24-17-16(25-13)19(31)28-21(22)27-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10,14,23H,7-9H2,1-2H3,(H,26,30)(H3,22,24,27,28,31);2-5H,1H3,(H,8,9,10)/t14-;/m0./s1

InChI Key

DGMAYOSETGACHZ-UQKRIMTDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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